molecular formula C5H11O+ B14468335 Methylidene(2-methylpropyl)oxidanium CAS No. 66606-98-2

Methylidene(2-methylpropyl)oxidanium

Cat. No.: B14468335
CAS No.: 66606-98-2
M. Wt: 87.14 g/mol
InChI Key: ZQSZGYIHCTVIII-UHFFFAOYSA-N
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Description

Methylidene(2-methylpropyl)oxidanium is an oxonium ion characterized by a positively charged oxygen atom bonded to a methylidene (CH₂) group and a 2-methylpropyl (isobutyl) substituent. Its structure can be represented as [CH₂-O⁺-(CH₂CH(CH₃)₂)], where the oxygen center carries a formal positive charge. Oxonium ions like this are typically reactive intermediates in organic reactions, particularly in acid-catalyzed processes or electrophilic additions.

Synthesis of such compounds often involves protonation or alkylation of ethers or carbonyl derivatives. For instance, analogous procedures described in utilize triethylamine and lithium carbonate in dioxane under inert conditions to stabilize reactive intermediates during heterocycle formation .

Properties

CAS No.

66606-98-2

Molecular Formula

C5H11O+

Molecular Weight

87.14 g/mol

IUPAC Name

methylidene(2-methylpropyl)oxidanium

InChI

InChI=1S/C5H11O/c1-5(2)4-6-3/h5H,3-4H2,1-2H3/q+1

InChI Key

ZQSZGYIHCTVIII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[O+]=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylidene(2-methylpropyl)oxidanium typically involves the reaction of a methylidene precursor with a 2-methylpropyl group under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methylidene(2-methylpropyl)oxidanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methylidene(2-methylpropyl)oxidanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylidene(2-methylpropyl)oxidanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Trimethyloxidanium ([CH₃)₃O⁺]): A simpler oxonium ion with three methyl groups.
  • Ethylmethyl(2-phenylpropyl)oxidanium : Features a phenyl-substituted alkyl group, enhancing steric bulk.

Physico-Chemical Properties

Property Methylidene(2-methylpropyl)oxidanium Trimethyloxidanium Ethylphosphonofluoridate (from )
Molecular Weight ~130 g/mol (estimated) 75 g/mol ~230 g/mol
Solubility Polar aprotic solvents (e.g., dioxane) Miscible in water Low water solubility
Stability Thermally unstable; reactive Moderately stable High stability due to phosphonate group
Reactivity Electrophilic; prone to nucleophilic attack Less reactive Hydrolyzes slowly in aqueous conditions

Phosphonate data derived from .

Reactivity in Catalytic Reactions

highlights how directing groups (e.g., phosphonate, amide) influence regioselectivity in hydroboration reactions. While this compound lacks such groups, its electrophilic oxygen center may interact with catalysts differently than phosphonate-containing analogs. For example, phosphonate-directed reactions show >90% regioselectivity (Figure 2.2, ), whereas oxonium ions may favor alternative pathways due to charge effects.

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